
N-Ethyl-N'-nitro-N-nitrosoguanidine
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Overview
Description
N-ethyl-N'-nitro-N-nitrosoguanidine is an alkyl nitrosoguanidine with carcinogenic properties. Used to induce cancer in experimental animal models, this compound ethylates DNA, resulting in single- and double-stranded DNA breaks and the inhibition of DNA replication. (NCI04)
Scientific Research Applications
Carcinogenic Studies
One of the most significant applications of ENNG is in the induction of cancer in laboratory animals. Research has demonstrated that ENNG can effectively induce colon cancer in dogs when administered in specific doses. A study prepared a suppository containing 50 mg of ENNG, leading to successful experimental colon cancer induction, highlighting its role in understanding cancer development mechanisms .
Mutagenesis Research
ENNG serves as a critical tool in mutagenesis studies, particularly for understanding DNA damage and repair mechanisms. As a potent mutagen, it interacts with nucleic acids, leading to the formation of ethylated bases, which can result in mutations. This property has been utilized to study the extent of DNA damage in various organisms, including rats, where the extent of ethylation at the N-7 position of guanine was measured following ENNG exposure .
Induction of Tumors
In a comprehensive study examining the effects of ENNG on rat tissues, researchers found that a single dose resulted in measurable tumorigenesis, particularly affecting the kidneys. The study compared ENNG with other compounds like diethylnitrosamine and ethyl methanesulfonate, revealing differences in tumor types induced and the extent of DNA ethylation .
Compound | Tumor Type Induced | Ethylation Level |
---|---|---|
ENNG | Kidney tumors | Moderate |
Diethylnitrosamine | Kidney tumors | High |
Ethyl Methanesulfonate | No tumors | Very High |
Synergistic Effects with Other Mutagens
Research also explored the synergistic effects of ENNG when combined with other mutagens such as X-rays. In Tradescantia clone studies, it was observed that combining ENNG with X-rays significantly increased mutation frequencies beyond what would be expected from their individual effects .
Mechanistic Insights
The mechanism by which ENNG exerts its effects involves alkylation of DNA bases, primarily targeting guanine residues. This interaction leads to mispairing during DNA replication, contributing to mutagenesis and potential carcinogenesis .
Reaction Kinetics
Studies on the reaction kinetics of this compound have provided insights into its reactivity and interaction with biological molecules. The kinetics indicate that ENNG reacts rapidly with nucleophiles, facilitating its role as a mutagen .
Chemical Reactions Analysis
Alkylation Reactions
ENNG functions as an electrophilic alkylating agent, transferring its ethyl group (-CH₂CH₃) to nucleophilic sites in DNA, proteins, and other biomolecules.
Mechanism
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Step 1 : Protonation of the nitroso oxygen increases the electrophilicity of the adjacent nitrogen.
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Step 2 : Nucleophilic attack by DNA bases (e.g., guanine N7 or O⁶ positions) leads to ethylation (Fig. 1).
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Step 3 : Deprotonation stabilizes the adduct, forming ethylated DNA lesions .
Key Features
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pH Dependence : Optimal alkylation occurs at pH 3–6, where ENNG remains protonated but not hydrolyzed .
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Reactivity Order : Guanine > Adenine > Cytosine due to varying nucleophilicity of DNA bases .
Table 1 : Alkylation Sites in DNA by ENNG
DNA Base | Target Position | Frequency (Relative %) |
---|---|---|
Guanine | N7 | 65% |
Guanine | O⁶ | 20% |
Adenine | N3 | 10% |
Cytosine | N3 | 5% |
Free Radical Formation
ENNG generates free radicals under specific conditions, contributing to oxidative DNA damage.
Experimental Evidence
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ESR Spectroscopy : Stirring ENNG in aqueous solutions (pH 4–6) for 2–3 days produces a characteristic triplet ESR signal (g = 2.006), indicative of nitroso-derived free radicals .
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Photoirradiation : Exposure to UV light (λ = 400 nm) in organic solvents (e.g., ethanol) accelerates radical formation, with a quantum yield of 0.12 .
Biological Implications
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Radicals induce single- and double-strand DNA breaks via hydroxyl radical (·OH) generation .
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Synergistic effects with mutH gene mutations enhance replication-dependent mutagenesis .
Hydrolysis and Decomposition
ENNG undergoes hydrolysis in aqueous environments, influenced by pH and temperature.
Pathways
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Acidic Hydrolysis (pH < 3) :
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Alkaline Hydrolysis (pH > 9) :
Table 2 : Hydrolysis Products of ENNG
Condition | Major Products | Minor Products |
---|---|---|
pH 2, 25°C | N-Ethyl-N'-nitroguanidine, NO | Formaldehyde |
pH 10, 60°C | Ethylamine, Nitrite | Cyanamide, CO₂ |
Interaction with Proteins
ENNG modifies proteins by alkylating lysine residues and forming nitroguanido adducts.
Key Observations
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Albumin Modification : Exposure to ENNG converts ε-amino lysine groups to nitroguanido derivatives, altering electrophoretic mobility .
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Enzymatic Inhibition : Ribonuclease A loses 80% activity after treatment with 10 mM ENNG (pH 7.4, 37°C) .
Reactivity with Thiols
ENNG reacts rapidly with thiol-containing compounds (e.g., glutathione), forming disulfides and ethylated adducts.
Kinetics
Genotoxic Effects
ENNG’s reactivity directly correlates with its mutagenic and carcinogenic outcomes:
Q & A
Basic Research Questions
Q. How is ENNG used to induce site-specific mutations in bacterial models, and what experimental controls are critical?
ENNG is a potent alkylating agent that induces mutations by forming O⁶-alkylguanine adducts in DNA, leading to mismatches during replication. In bacterial mutagenicity assays (e.g., Ames test), ENNG is typically dissolved in dimethyl sulfoxide (DMSO) and tested at concentrations ranging from 0.1 to 5 mg/plate. Strains like Salmonella typhimurium TA1535 and E. coli WP2 uvrA are used due to their sensitivity to alkylating agents. Positive controls (e.g., 2-aminoanthracene) and vehicle controls (DMSO) are mandatory. Criteria for significance include a ≥3-fold increase in revertant colonies over baseline for TA1535 and TA1537 strains .
Q. What are the standard protocols for ENNG-induced carcinogenesis in rodent models?
ENNG is administered orally via drinking water to induce gastrointestinal tumors. In rats, a dose of 50–100 ppm for 12–24 weeks reliably generates gastric adenocarcinomas. Key parameters:
- Dose preparation : ENNG dissolved in distilled water (pH adjusted to 6.0–7.0 for stability).
- Monitoring : Weekly water intake measurements to ensure consistent dosing.
- Histopathology : Tumors are typically assessed 30–40 weeks post-initiation, with a focus on pyloric regions for poorly differentiated adenocarcinomas .
Q. How do researchers validate ENNG’s mutagenic specificity in vitro?
ENNG’s mutagenicity is validated using:
- Competitive inhibition assays : Co-treatment with thiols (e.g., glutathione) to assess alkylation kinetics. Thiols enhance ENNG’s reactivity by stabilizing reactive intermediates, increasing DNA adduct formation .
- HPLC-MS analysis : Quantification of O⁶-ethylguanine adducts in treated DNA, with a detection limit of 0.1–0.5 pmol/mg DNA .
Advanced Research Questions
Q. What conflicting data exist regarding the role of dietary factors in modifying ENNG carcinogenesis?
- Inhibition : Green tea polyphenols (e.g., epigallocatechin gallate) reduce duodenal tumor incidence in ENNG-treated mice by 60–70%, likely via antioxidant activity and inhibition of cytochrome P450 enzymes involved in ENNG activation .
- Promotion : Dietary indole-3-carbinol increases endometrial adenocarcinoma incidence in ENNG-initiated rats by inducing hepatic CYP1A1/2, which modulates estrogen metabolism and promotes tumor growth . Methodological note: Use isogenic animal models and pair-fed controls to isolate dietary effects .
Q. How do cellular thiol levels influence ENNG’s mutagenic efficiency, and how does this compare to MNNG?
Cellular thiols (e.g., glutathione) enhance ENNG’s alkylation rate by stabilizing its reactive intermediates. In rodent embryo cells, a 2-fold increase in thiol concentration raises DNA methylation by 40%. Unlike MNNG, ENNG’s mutagenicity is less dependent on thiols in vivo, as its ethyl group confers greater stability in aqueous environments . Experimental design: Compare methylation patterns in thiol-deficient (e.g., buthionine sulfoximine-treated) vs. wild-type cells using LC-MS .
Q. What molecular pathways are implicated in ENNG-induced gastric carcinogenesis in primates?
In Macaca monkeys, chronic ENNG exposure (200–300 µg/mL in drinking water for 11–26 months) induces signet-ring cell carcinomas via:
- DNA damage : Persistent O⁶-ethylguanine adducts overwhelm repair mechanisms (e.g., MGMT).
- Epigenetic dysregulation : Hypermethylation of tumor suppressor genes (e.g., CDH1) observed in 80% of ENNG-induced tumors . Advanced technique: Whole-genome methylation sequencing paired with loss-of-heterozygosity (LOH) analysis to map driver events .
Q. Key Methodological Considerations
- Strain specificity : Use Salmonella TA1535 for ENNG’s base-pair substitution mutations; TA98 for frameshifts .
- Adduct quantification : Employ isotope dilution LC-MS/MS for O⁶-ethylguanine to avoid artifacts from DNA hydrolysis .
- Ethical thresholds : ENNG’s carcinogenic potency in primates warrants strict containment (BSL-2+) during in vivo studies .
Properties
Molecular Formula |
C3H7N5O3 |
---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
1-ethyl-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5) |
InChI Key |
ZGONASGBWOJHDD-UHFFFAOYSA-N |
SMILES |
CCN(C(=N)N[N+](=O)[O-])N=O |
Canonical SMILES |
CCN(C(=N)N[N+](=O)[O-])N=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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